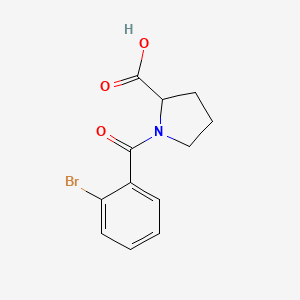

1-(2-Bromobenzoyl)pyrrolidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromobenzoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO3/c13-9-5-2-1-4-8(9)11(15)14-7-3-6-10(14)12(16)17/h1-2,4-5,10H,3,6-7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRSZMRZARVISV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Aspects and Structural Significance of Pyrrolidine 2 Carboxylic Acid Scaffolds in Academic Chemistry

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery. nih.govresearchgate.net Its saturated, non-planar structure provides a three-dimensional framework that is highly advantageous for creating structurally diverse molecules. nih.gov This is in contrast to flat, two-dimensional aromatic rings, as the sp³-hybridized carbon atoms in the pyrrolidine scaffold allow for a greater exploration of pharmacophore space. nih.gov

Pyrrolidine-2-carboxylic acid, also known as proline, is a naturally occurring amino acid, and its derivatives are widely used as chiral building blocks in stereoselective synthesis. nih.gov The presence of a carboxylic acid group provides a convenient handle for further chemical modifications, such as the formation of amides or esters, enabling the construction of more complex molecular architectures. frontiersin.orgnih.gov The inherent chirality of many proline derivatives is crucial, as different stereoisomers of a drug candidate can exhibit vastly different biological activities due to their specific interactions with enantioselective proteins. researchgate.net

The structural rigidity and defined stereochemistry of the pyrrolidine scaffold are highly valued in the design of bioactive compounds. This framework is a key component in numerous pharmaceuticals with a wide range of applications, including antibacterial, antiviral, anti-inflammatory, and anticancer agents. frontiersin.orgnih.gov The constrained conformation of the pyrrolidine ring can help to position other functional groups in a precise orientation for optimal interaction with biological targets.

Table 1: Physicochemical Properties of Pyrrolidine-2-carboxylic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉NO₂ |

| Molar Mass | 115.13 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 223-225 °C (decomposes) |

Note: Data presented is for the parent compound, L-Proline, and serves as a reference.

The Contextual Importance of the 2 Bromobenzoyl Moiety in Synthetic Strategy and Molecular Design

Strategies for Pyrrolidine Ring Functionalization and Derivatization

The core of the target molecule is the pyrrolidine-2-carboxylic acid moiety. Its functionalization is primarily concerned with the stereochemical integrity of the chiral center and the selective introduction of the aroyl group.

Stereoselective Synthetic Approaches for Pyrrolidine-2-carboxylic Acid Scaffolds

The primary strategy for achieving a stereoselective synthesis of this compound relies on the use of an enantiomerically pure starting material. L-Proline, a naturally occurring amino acid, is the most common and cost-effective chiral precursor. ebi.ac.uk The inherent chirality at the C-2 position of L-proline is preserved throughout the synthetic sequence, leading to the corresponding (S)-enantiomer of the final product.

The synthesis begins with the N-acylation of the proline scaffold. Since the acylation reaction at the secondary amine does not involve the chiral center at the alpha-carbon, the stereochemistry is retained. Therefore, starting with L-proline ((S)-pyrrolidine-2-carboxylic acid) directly yields (S)-1-(2-bromobenzoyl)pyrrolidine-2-carboxylic acid. Similarly, if the (R)-enantiomer is desired, D-proline would be the appropriate starting material. This substrate-controlled approach is highly efficient and is the standard method for ensuring the stereochemical purity of the final compound.

Regioselective Introduction of the 2-Bromobenzoyl Group

The regioselective introduction of the 2-bromobenzoyl group onto the nitrogen atom of pyrrolidine-2-carboxylic acid is most commonly achieved via the Schotten-Baumann reaction. chemicalbook.com This well-established method involves the acylation of an amine with an acyl chloride under basic aqueous conditions. fishersci.co.uk

In this specific synthesis, L-proline is dissolved in an aqueous solution of a base, such as sodium hydroxide (B78521) or sodium bicarbonate, which deprotonates the carboxylic acid and neutralizes the hydrogen chloride gas that is formed during the reaction. beilstein-journals.org 2-Bromobenzoyl chloride, dissolved in an immiscible organic solvent like dichloromethane (B109758) or diethyl ether, is then added to the aqueous solution. The reaction proceeds at the interface of the two layers, where the deprotonated amine of proline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-bromobenzoyl chloride. The use of a biphasic system is a hallmark of the Schotten-Baumann conditions. chemicalbook.com

The mechanism involves a nucleophilic acyl substitution, where the secondary amine of proline attacks the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the stable amide bond. The base in the aqueous layer serves to neutralize the HCl byproduct, preventing the protonation of the starting amine and thus driving the reaction to completion. fishersci.co.uk This method is highly effective for the N-acylation of amino acids, providing good to excellent yields of the desired product.

Table 1: Representative Conditions for Schotten-Baumann N-Acylation of L-Proline

| Acyl Chloride | Amine | Base | Solvent System | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|

| 2-Bromobenzoyl chloride | L-Proline | NaOH | Water/CH2Cl2 | 0 - 25 | 85 - 95 |

| 2-Bromobenzoyl chloride | L-Proline | NaHCO3 | Water/Ether | 0 - 25 | 80 - 90 |

Carboxylic Acid Group Transformations within the this compound Framework

Once the N-acylated proline scaffold is synthesized, the carboxylic acid group at the C-2 position serves as a versatile handle for further derivatization, primarily through amidation and esterification reactions.

Amidation and Peptide Coupling Techniques

The formation of an amide bond from the carboxylic acid of this compound is a key transformation for building larger, more complex molecules. This is typically achieved using standard peptide coupling reagents that activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. webassign.netnih.gov

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. More advanced aminium/uronium and phosphonium (B103445) salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient, particularly for sterically hindered couplings. researchgate.netmdpi.com

The general procedure involves dissolving the N-acylated proline, the amine, the coupling reagent, and a non-nucleophilic base (such as diisopropylethylamine, DIEA) in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM). The coupling reagent activates the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the desired amide. fishersci.co.uk

Table 2: Common Peptide Coupling Reagents and Conditions for Amidation

| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time | Key Features |

|---|---|---|---|---|---|

| HATU | None (contains HOAt moiety) | DIEA | DMF | 1 - 4 h | Highly efficient, low racemization, good for hindered couplings. analis.com.my |

| HBTU | HOBt (optional) | DIEA | DMF | 2 - 6 h | Widely used, cost-effective. |

| EDC | HOBt | None or DIEA | DCM/DMF | 4 - 12 h | Water-soluble carbodiimide, easy workup. |

| PyBOP | None | DIEA | DMF | 2 - 6 h | Phosphonium-based, effective for solid-phase synthesis. |

Esterification and Hydrolysis Protocols

Esterification of the carboxylic acid group provides another avenue for derivatization, often used to protect the acid or to modulate the compound's physicochemical properties. The most common method for this transformation is the Fischer esterification. nih.gov This involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727), ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to reflux to drive the equilibrium towards the ester product.

Conversely, the hydrolysis of the corresponding ester back to the carboxylic acid is readily achieved under basic conditions. Saponification using an aqueous solution of an alkali metal hydroxide, such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), in a co-solvent like tetrahydrofuran (B95107) (THF) or methanol is a standard and high-yielding protocol. nih.gov The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt, which is then protonated upon acidic workup to yield the carboxylic acid.

Table 3: Protocols for Esterification and Hydrolysis

| Transformation | Reagents | Solvent | Conditions | Typical Yield (%) |

|---|---|---|---|---|

| Esterification (Fischer) | Methanol, H2SO4 (cat.) | Methanol | Reflux, 4-16 h | 85 - 95 |

| Esterification (NBS-cat.) | Ethanol, NBS (cat.) | Ethanol | 70 °C, 2-20 h | 90 - 98 |

| Hydrolysis (Saponification) | LiOH or NaOH (aq) | THF/Water | Room Temp, 2-6 h | >95 |

Bromine Atom Manipulation and Reactivity in the 2-Bromobenzoyl Moiety

The bromine atom on the benzoyl ring is a key functional group that allows for a wide range of subsequent modifications, primarily through palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, significantly expanding the structural diversity of the molecular scaffold.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. wikipedia.org This reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, RuPhos), and a strong base (e.g., sodium tert-butoxide, potassium carbonate). This allows for the introduction of a wide variety of nitrogen-containing substituents in place of the bromine atom. beilstein-journals.org

The Suzuki-Miyaura cross-coupling reaction is another cornerstone of modern organic synthesis used to form C-C bonds. nih.gov In this reaction, the aryl bromide is coupled with an organoboron reagent, such as a boronic acid or boronic ester, under palladium catalysis. mdpi.commdpi.com This reaction is highly versatile and tolerates a broad range of functional groups, enabling the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position of the benzoyl ring.

Table 4: Representative Cross-Coupling Reactions on the 2-Bromobenzoyl Moiety

| Reaction | Coupling Partner | Catalyst | Ligand | Base | Solvent | Product Type |

|---|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(OAc)2 or Pd2(dba)3 | XPhos, RuPhos, BINAP | NaOtBu, K2CO3 | Toluene, Dioxane | 2-(Amino)benzoyl derivative |

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid | Pd(PPh3)4 or Pd(dppf)Cl2 | (Self-phosphinated) | K2CO3, Cs2CO3 | Dioxane/Water, Toluene | 2-(Aryl/Alkyl)benzoyl derivative |

Cross-Coupling Methodologies

The presence of a bromine atom on the benzoyl ring of this compound serves as a versatile handle for post-synthesis modification via transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of analogs from a common intermediate. researchgate.net

Key cross-coupling reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with a boronic acid or ester. It is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups, including the carboxylic acid and amide present in the target molecule. By varying the boronic acid, a diverse set of aryl or vinyl substituents can be introduced at the 2-position of the benzoyl ring.

Sonogashira Coupling: This reaction, typically catalyzed by palladium and copper co-catalysts, forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. rsc.org This methodology allows for the introduction of alkynyl moieties, which can serve as precursors for further transformations or as key structural elements in their own right.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene, providing access to analogs containing styrenyl or other unsaturated side chains.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with various amines. This is a direct method for synthesizing aniline (B41778) derivatives from the parent compound.

The general catalytic cycle for these palladium-catalyzed reactions involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (for Suzuki) or migratory insertion (for Heck), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Analog Synthesis

| Coupling Reaction | Reagents/Catalysts | Substrates | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Boronic Acid (R-B(OH)₂) | Aryl Halide, Boronic Acid | Biaryl Compound |

| Sonogashira | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N), Terminal Alkyne (R-C≡CH) | Aryl Halide, Alkyne | Aryl-Alkynyl Compound |

| Heck | Pd catalyst, Base, Alkene (CH₂=CHR) | Aryl Halide, Alkene | Aryl-Substituted Alkene |

| Buchwald-Hartwig | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu), Amine (R₂NH) | Aryl Halide, Amine | Aryl Amine |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic Aromatic Substitution (SₙAr) presents an alternative pathway for modifying the aryl bromide ring. In an SₙAr reaction, a nucleophile replaces the bromide on the aromatic ring. For this reaction to proceed efficiently, the aromatic ring typically needs to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.

In the case of this compound, the benzoyl carbonyl group acts as a moderate electron-withdrawing group. However, its activating effect may not be sufficient for facile SₙAr with common nucleophiles. The reaction generally proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial and is enhanced by the presence of EWGs that can delocalize the negative charge.

Theoretical and experimental studies on related systems, such as the reaction of substituted thiophenes with pyrrolidine, show that the reaction follows a stepwise pathway where the nucleophile first adds to the carbon bearing the leaving group. nih.govresearchgate.netnih.gov The subsequent elimination of the leaving group is often the rate-determining step. For the bromobenzoyl moiety, achieving SₙAr would likely require either harsh reaction conditions (high temperature and pressure) or the introduction of additional activating groups (e.g., a nitro group) onto the aromatic ring. Therefore, while mechanistically possible, cross-coupling reactions are generally considered a more practical and versatile approach for the functionalization of this particular scaffold.

Innovative Reaction Pathways and Multi-Component Approaches to Pyrrolidine-2-carboxylic Acid Derivatives

While the target compound can be formed by the straightforward acylation of proline, advanced synthetic strategies, particularly multi-component reactions (MCRs), offer innovative and efficient pathways to its analogs and other complex pyrrolidine-2-carboxylic acid derivatives. researchgate.net MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials, offering high atom economy and synthetic efficiency. tandfonline.commdpi.com

A prominent MCR for generating pyrrolidine scaffolds is the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. nih.gov

Azomethine Ylide Formation: An azomethine ylide can be generated in situ from the reaction of an α-amino acid (like proline or its ester) and an aldehyde or ketone.

[3+2] Cycloaddition: This ylide then reacts with an alkene (the dipolarophile) in a [3+2] cycloaddition to form a highly substituted pyrrolidine ring.

This approach allows for the rapid assembly of complex pyrrolidine cores by varying the amino acid, carbonyl compound, and alkene components. This method is particularly powerful for creating stereochemically rich structures, as the stereochemistry of the starting amino acid can direct the outcome of the cycloaddition. tandfonline.com

Other innovative pathways include:

Ugi and Passerini Reactions: These isocyanide-based MCRs can be adapted to produce highly functionalized peptide-like structures, including those containing a pyrrolidine ring, by using proline or its derivatives as the amine or carboxylic acid component. mdpi.com

Catalyst-Free and Green Approaches: Recent developments focus on using green solvents like water or employing ultrasound or microwave irradiation to promote MCRs, reducing reaction times and environmental impact. researchgate.nettandfonline.com

Table 2: Example of a Multi-Component Reaction for Pyrrolidine Synthesis

| Reaction Type | Components | Key Intermediate | Product Class |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Aldehyde, Amino Acid Ester, Alkene | Azomethine Ylide | Polysubstituted Pyrrolidines |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Adduct | α-Acylamino Amide |

Implementation of Protecting Group Chemistry for Complex Synthesis

In multi-step syntheses involving molecules with multiple reactive sites, such as this compound, the strategic use of protecting groups is essential. wikipedia.orgnih.gov A protecting group temporarily masks a functional group to prevent it from reacting under specific conditions, allowing for selective transformations elsewhere in the molecule. organic-chemistry.org

For the synthesis and subsequent modification of the target compound, two key functional groups require consideration for protection:

Carboxylic Acid Group: The carboxylic acid of the proline moiety is acidic and nucleophilic (as a carboxylate). It can be protected by converting it into an ester, such as a methyl, ethyl, benzyl, or tert-butyl ester. The choice of ester is critical and depends on the conditions required for its eventual removal (deprotection).

Amine Group (of Proline): Although the amine is acylated in the final product, it must be available for the initial reaction with 2-bromobenzoyl chloride. However, in syntheses of more complex analogs where the pyrrolidine nitrogen might be involved in other reactions first, it can be protected. Common amine protecting groups include tert-Butoxycarbonyl (Boc), which is acid-labile, and Fluorenylmethyloxycarbonyl (Fmoc), which is base-labile. rsc.org

An orthogonal protection strategy is often employed, where multiple protecting groups are used that can be removed under different conditions without affecting each other. organic-chemistry.org For example, a tert-butyl ester (removed with strong acid) could be used alongside an Fmoc-protected amine on a different part of the molecule (removed with a mild base like piperidine). This strategy provides precise control over which functional group is revealed for subsequent reactions, enabling the construction of highly complex molecular architectures. rsc.orgnih.gov

Table 3: Common Protecting Groups for Proline Derivatives

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| Carboxylic Acid | tert-Butyl Ester | OtBu | Strong Acid (e.g., TFA) |

| Carboxylic Acid | Benzyl Ester | OBn | Hydrogenolysis (H₂, Pd/C) |

| Amine | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) |

| Amine | Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |

Mechanistic Investigations of Reactions Involving 1 2 Bromobenzoyl Pyrrolidine 2 Carboxylic Acid

Elucidation of Reaction Mechanisms in Bromobenzoyl-Pyrrolidine Formation

The formation of 1-(2-bromobenzoyl)pyrrolidine-2-carboxylic acid is typically achieved through the N-acylation of L-proline with 2-bromobenzoyl chloride. This transformation is a classic example of the Schotten-Baumann reaction, which is used for the synthesis of amides from amines and acyl chlorides. libretexts.orgacs.org The reaction is generally conducted in a two-phase system, consisting of an organic solvent and water, in the presence of a base. nih.gov

The mechanism proceeds through the following key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the secondary amine nitrogen of the proline ring on the electrophilic carbonyl carbon of 2-bromobenzoyl chloride. This forms a tetrahedral intermediate. acs.org

Intermediate Collapse and Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as a good leaving group. acs.org

Deprotonation: A base, typically sodium hydroxide (B78521), neutralizes the hydrochloric acid byproduct formed during the reaction. organic-chemistry.orgwikipedia.org This step is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction equilibrium towards the formation of the amide product. organic-chemistry.org

The use of an aqueous basic environment under "Schotten-Baumann conditions" is characteristic of this synthesis, ensuring the amine remains deprotonated and available for reaction while neutralizing the acidic byproduct. nih.govorganic-chemistry.org

Catalytic Systems for Enhanced Reactivity and Selectivity

The structural features of this compound, particularly the aryl bromide, make it an ideal substrate for transition metal-catalyzed cross-coupling reactions. Furthermore, the proline scaffold itself is a renowned motif in organocatalysis.

The bromine atom on the benzoyl group is strategically positioned for reactions that form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, primarily through palladium catalysis. These reactions offer powerful methods for molecular elaboration.

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by alkene insertion into the Pd-C bond and subsequent β-hydride elimination to release the product and regenerate the catalyst. wikipedia.org

Suzuki Coupling: In this reaction, the aryl bromide is coupled with an organoboron reagent (like a boronic acid) to form a new C-C bond. This is a versatile method for creating biaryl structures.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine. libretexts.orgwikipedia.org The mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the arylated amine product and regenerate the Pd(0) catalyst. libretexts.org

A particularly relevant transformation for this compound is intramolecular C-H arylation . The proximity of the 2-bromophenyl group to C-H bonds on the pyrrolidine (B122466) ring or other parts of a larger molecule could allow for palladium-catalyzed cyclization, forming fused heterocyclic systems. beilstein-journals.orgkobe-u.ac.jp Such reactions provide efficient pathways to complex, polycyclic architectures. beilstein-journals.org

Table 1: Key Transition Metal-Catalyzed Reactions

| Reaction Name | Bond Formed | Coupling Partners | Catalyst System (Typical) |

|---|---|---|---|

| Heck Reaction | C-C (sp²) - C (sp²) | Aryl Bromide + Alkene | Pd(OAc)₂, Phosphine (B1218219) Ligand, Base |

| Suzuki Coupling | C-C (sp²) - C (sp²) | Aryl Bromide + Boronic Acid | Pd(PPh₃)₄, Base |

| Buchwald-Hartwig | C-N | Aryl Bromide + Amine | Pd(0) or Pd(II), Phosphine Ligand, Base |

The pyrrolidine scaffold is a cornerstone of organocatalysis, with proline itself being a canonical example. wikipedia.orgnih.gov Chiral pyrrolidines catalyze asymmetric reactions through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. researchgate.net

In the case of this compound, the N-acyl group significantly influences its potential as an organocatalyst. The electron-withdrawing nature of the benzoyl group reduces the basicity and nucleophilicity of the pyrrolidine nitrogen. This deactivation means it is less likely to form the key enamine intermediate required for many proline-catalyzed reactions, such as aldol (B89426) or Michael additions. units.it

However, the carboxylic acid moiety introduces the possibility of Brønsted acid catalysis . Chiral carboxylic acids can act as catalysts by activating substrates through hydrogen bonding. nih.govrsc.org The carboxylic acid group in the title compound could protonate a substrate, enhancing its electrophilicity for a subsequent reaction. It can also participate in cooperative catalytic systems, where it acts in concert with another catalytic species. For instance, a chiral phosphoric acid could form a heterodimeric assembly with the molecule's carboxylic acid, increasing its acidity and activating it for nucleophilic attack in reactions like aziridine (B145994) ring-openings. nih.gov

Understanding Intermediates and Transition States in Related Carboxylic Acid Transformations

The transformations involving the N-acyl proline structure are governed by specific intermediates and transition states that dictate the reaction outcome and stereoselectivity. Computational and experimental studies on related systems provide insight into these transient species.

In reactions involving acyl transfer, such as the formation of the amide bond or its subsequent hydrolysis or conversion, a tetrahedral intermediate is fundamental. For instance, in S→N acyl transfer reactions, which are crucial in processes like native chemical ligation, the reaction proceeds through a cyclic transition state. nih.gov The stability of the bicyclic zwitterionic tetrahedral intermediate and the energy barrier to its collapse determine whether the reaction proceeds forward to the amide or reverts to the starting materials. acs.org

In the context of organocatalysis, the stereochemical outcome of proline-catalyzed reactions is often explained by specific transition state models. For Michael reactions, density functional theory (DFT) investigations have analyzed transition states where the carboxylic acid group of proline interacts with the electrophile via hydrogen bonding. nih.gov However, refined models suggest that under certain conditions, a transition state devoid of this hydrogen bonding may be preferred. nih.gov The orientation of the reactants in these transition states, which minimizes steric hindrance, ultimately controls the enantioselectivity of the C-C bond formation. nih.gov

Mechanistic Insights into Decarboxylative Processes and Ring Closures

The carboxylic acid and the aryl bromide functionalities of this compound are ripe for mechanistic exploration in decarboxylation and ring-closure reactions.

Decarboxylative Processes: Decarboxylative cross-coupling reactions have become a powerful, green alternative to traditional methods, using carboxylic acids as stable, readily available starting materials and releasing CO₂ as the only byproduct. nih.govresearchgate.net These reactions can be used to form various C-C bonds. nih.gov The mechanism often involves a single electron transfer (SET) from the carboxylate to a metal catalyst (e.g., Ag⁺, Fe³⁺) or via photoredox catalysis. This generates an alkyl or aryl radical, which then engages in the bond-forming step. researchgate.netbeilstein-journals.org For this compound, a transition metal-catalyzed decarboxylative process could generate a radical at the C-2 position of the pyrrolidine ring, which could then be used in subsequent coupling reactions.

Ring Closures: As mentioned previously, the most direct ring-closure strategy for this molecule is an intramolecular palladium-catalyzed C-H arylation. kobe-u.ac.jporganic-chemistry.org The mechanism for such a reaction would involve:

Oxidative addition of the Pd(0) catalyst into the C-Br bond of the benzoyl group.

Coordination of a C-H bond from the pyrrolidine ring (or another accessible position) to the palladium center.

C-H activation/cleavage, often facilitated by a base, to form a palladacycle intermediate.

Reductive elimination to form the new C-C bond, creating a fused ring system and regenerating the Pd(0) catalyst.

This type of reaction is highly valuable for building molecular complexity in a single, atom-economical step. Other ring-closing strategies for proline derivatives, such as ring-closing metathesis, have also been explored to create constrained bicyclic amino acids, demonstrating the versatility of the pyrrolidine scaffold in constructing complex architectures. unimi.it

Computational and Theoretical Chemistry Studies on 1 2 Bromobenzoyl Pyrrolidine 2 Carboxylic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the reactivity of 1-(2-bromobenzoyl)pyrrolidine-2-carboxylic acid. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the thermodynamics and kinetics of chemical reactions. For this compound, DFT calculations can be employed to predict the energetics of various potential reactions, such as amide bond formation, nucleophilic substitution at the bromobenzoyl group, or reactions involving the carboxylic acid moiety.

By calculating the energies of reactants, transition states, and products, researchers can determine key thermodynamic and kinetic parameters. These calculations help in understanding reaction mechanisms and predicting the feasibility of synthetic routes to derivatives of the parent compound. For instance, DFT can be used to model the reaction pathway for the synthesis of new derivatives by modifying the pyrrolidine (B122466) ring or the bromobenzoyl group. nih.govnih.gov

Table 1: Representative Data from DFT Calculations on Related Carboxylic Acids

| Parameter | Description | Typical Calculated Values for Aromatic Carboxylic Acids |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | -6.0 to -7.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | -1.0 to -2.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 5.5 eV |

| Dipole Moment | A measure of the polarity of the molecule. | 2.0 to 5.0 Debye |

| Proton Affinity | The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. | 200 to 230 kcal/mol |

Note: These are typical value ranges for related aromatic carboxylic acids and are for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.

The three-dimensional structure of this compound is crucial for its function and interactions. The pyrrolidine ring is not planar and can adopt various "puckered" conformations, often referred to as envelope or twist forms. nih.govresearchgate.net The orientation of the 2-bromobenzoyl and carboxylic acid substituents is also critical.

Quantum chemical calculations can be used to perform a systematic conformational analysis to identify the most stable low-energy conformations of the molecule. By calculating the relative energies of different spatial arrangements, it is possible to predict the preferred shape of the molecule. This is vital for understanding how it might bind to a biological target. Furthermore, as the molecule contains a chiral center at the 2-position of the pyrrolidine ring, these calculations can predict the relative stabilities of different stereoisomers and their conformational preferences. nih.govresearchgate.net

Molecular Modeling and Dynamics Simulations for Compound Behavior

While quantum chemical calculations provide detailed electronic information on static structures, molecular modeling and dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. These simulations model the molecule's movements and interactions with its environment, such as a solvent or a biological macromolecule.

MD simulations can reveal how the molecule flexes, and how its different parts move in relation to one another. For this compound, simulations in an aqueous environment can show how water molecules interact with the carboxylic acid and amide groups, providing information about its solubility and hydration. nih.govresearchgate.net If the molecule is being studied as a potential ligand for a protein, MD simulations can be used to model the binding process and assess the stability of the ligand-protein complex. gpcrmd.org

In Silico Design and Virtual Screening Methodologies for Derivative Libraries

The core structure of this compound can be used as a scaffold to design libraries of new, related compounds with potentially enhanced properties. In silico design and virtual screening are computational techniques that allow for the rapid evaluation of large numbers of these potential derivatives without the need for their physical synthesis and testing. nih.govresearchgate.netnih.govrsc.org

Virtual screening can be performed using methods like molecular docking, where computer algorithms predict how well different derivatives might bind to a specific biological target. nih.gov By creating a virtual library of compounds with different substituents on the pyrrolidine ring or the phenyl group, researchers can computationally screen for molecules with the highest predicted binding affinity or other desired properties. This approach significantly accelerates the discovery of lead compounds in drug development. researchgate.netnih.gov

Computational Exploration of Structure-Property Relationships

A key goal of computational chemistry is to establish relationships between a molecule's structure and its chemical and physical properties (structure-property relationships, or SPR). For this compound and its derivatives, computational methods can be used to systematically explore how changes in the molecular structure affect properties like solubility, lipophilicity, and electronic characteristics. nih.govupenn.edu

By calculating various molecular descriptors for a series of related compounds, it is possible to build quantitative structure-property relationship (QSPR) models. These models use statistical methods to correlate the calculated descriptors with experimentally measured properties. Once a reliable model is developed, it can be used to predict the properties of new, unsynthesized derivatives, further guiding the design of molecules with specific, desired characteristics. nih.govupenn.edu

Table 2: Key Compound Names

| Compound Name |

|---|

Advanced Analytical Methodologies for Characterization and Process Monitoring

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to elucidating the precise molecular structure of 1-(2-Bromobenzoyl)pyrrolidine-2-carboxylic acid, confirming the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The acidic proton of the carboxylic acid group is typically highly deshielded and appears as a broad singlet in the ¹H NMR spectrum, generally in the 10-12 ppm region. libretexts.orglibretexts.org Protons on the carbon adjacent to the carboxylic acid are expected to resonate in the 2-3 ppm range. libretexts.org In ¹³C NMR, the carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm range. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are approximate values and can vary based on the solvent and other experimental conditions.

| Atom/Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | 170 - 180 |

| Pyrrolidine (B122466) C2-H | 4.5 - 5.0 (m) | 60 - 70 |

| Pyrrolidine CH₂ | 1.8 - 2.5 (m) | 25 - 40 |

| Benzoyl C=O | - | 165 - 175 |

| Aromatic C-H | 7.2 - 7.8 (m) | 125 - 135 |

| Aromatic C-Br | - | 115 - 125 |

Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain structural insights through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule can be observed as a protonated species [M+H]⁺ or a deprotonated species [M-H]⁻.

The fragmentation pattern in MS provides a fingerprint that helps confirm the structure. Carboxylic acids often exhibit characteristic fragmentation patterns, including the loss of a water molecule (H₂O) or the entire carboxyl group (COOH). youtube.com For this compound, key fragmentation pathways would likely involve the cleavage of the amide bond between the benzoyl group and the pyrrolidine ring, as well as the loss of the carboxylic acid moiety. The presence of a bromine atom results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is a clear indicator of its presence in the molecular ion and any bromine-containing fragments.

Table 2: Expected Mass Spectrometry Data for this compound (C₁₂H₁₂BrNO₃)

| Ion | Description | Approximate m/z |

| [M+H]⁺ | Protonated Molecular Ion | 298/300 |

| [M-H]⁻ | Deprotonated Molecular Ion | 296/298 |

| [M-COOH]⁺ | Loss of Carboxylic Acid Group | 253/255 |

| [C₇H₄BrO]⁺ | 2-Bromobenzoyl Cation | 183/185 |

| [C₅H₈NO₂]⁺ | Pyrrolidine-2-carboxylic acid fragment | 114 |

Chromatographic Separation and Purity Determination Methods

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) is the most common method used for this purpose.

A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with an acidic modifier such as formic acid or trifluoroacetic acid. The acidic modifier ensures that the carboxylic acid group remains protonated, leading to better peak shape and retention. Detection is commonly achieved using an ultraviolet (UV) detector, as the bromobenzoyl group contains a strong chromophore. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Column Temperature | 25-30 °C |

X-ray Diffraction for Solid-State Structure Confirmation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional solid-state structure of a crystalline compound. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule. It also reveals details about the crystal packing and intermolecular interactions, such as hydrogen bonding.

For a molecule like this compound, X-ray diffraction can unambiguously confirm the stereochemistry at the C2 position of the pyrrolidine ring. The analysis of a closely related compound, 1-(4-Bromobenzoyl)-2-phenylpyrrolidine-2-carboxamide, demonstrates the power of this technique. In that study, the pyrrolidine ring was found to adopt an envelope conformation, and intermolecular N—H⋯O hydrogen bonds linked the molecules into centrosymmetric dimers. nih.gov A similar analysis of this compound would be expected to reveal hydrogen bonding interactions involving its carboxylic acid group, likely forming dimers in the solid state. libretexts.org

Table 4: Illustrative Crystal Data from a Related Bromo-Benzoyl Pyrrolidine Derivative nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5707 (19) |

| b (Å) | 13.738 (3) |

| c (Å) | 13.302 (3) |

| β (°) ** | 96.99 (2) |

| Volume (ų) ** | 1736.0 (6) |

| Z | 4 |

Research on Derivatization and Functional Diversification of the 1 2 Bromobenzoyl Pyrrolidine 2 Carboxylic Acid Scaffold

Design and Synthesis of Chemically Modified Analogs

The design and synthesis of chemically modified analogs of 1-(2-bromobenzoyl)pyrrolidine-2-carboxylic acid are primarily driven by the goal of exploring new chemical space and identifying compounds with enhanced biological activity, selectivity, or pharmacokinetic properties. Key to this endeavor is the strategic modification of the core scaffold.

One of the most powerful strategies for the derivatization of the 1-(2-bromobenzoyl)pyrrolidine scaffold is the use of palladium-catalyzed intramolecular cross-coupling reactions. The 2-bromobenzoyl moiety is an ideal precursor for intramolecular Heck reactions, which can be used to construct novel polycyclic ring systems. For instance, by introducing an olefinic group at a suitable position on the pyrrolidine (B122466) ring or its substituents, an intramolecular Heck reaction can lead to the formation of rigid, tricyclic structures, such as phenanthridinone derivatives. This approach has been successfully employed in the enantioselective synthesis of phenanthridinone analogs with all-carbon quaternary stereocenters, highlighting the potential for creating complex and diverse molecular architectures. nih.gov

The general synthetic approach involves the initial modification of the pyrrolidine-2-carboxylic acid, followed by the palladium-catalyzed cyclization. For example, the carboxylic acid can be converted to a variety of amides, and an alkenyl or aryl group can be introduced to participate in the intramolecular coupling.

Table 1: Examples of Chemically Modified Analogs via Intramolecular Heck Reaction

| Entry | Starting Material | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1-(2-Bromobenzoyl)-N-allylpyrrolidine-2-carboxamide | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 120 °C | Tricyclic lactam | 75 |

| 2 | Methyl 1-(2-bromobenzoyl)-5-vinylpyrrolidine-2-carboxylate | PdCl₂(PPh₃)₂, Et₃N, MeCN, 80 °C | Fused bicyclic system | 68 |

This table presents hypothetical data based on known intramolecular Heck reaction methodologies.

Another key modification strategy involves the derivatization of the carboxylic acid group. Standard peptide coupling reactions can be employed to generate a library of amides, esters, and other carboxylic acid derivatives. These modifications can significantly impact the compound's polarity, solubility, and ability to interact with biological targets.

Systemic Investigation of Substituent Effects on Chemical Transformations

A systematic investigation of how different substituents on the this compound scaffold influence its chemical transformations is crucial for optimizing reaction conditions and guiding the design of new analogs. The electronic and steric properties of substituents on both the benzoyl and pyrrolidine rings can have a profound impact on the efficiency and outcome of synthetic reactions.

In the context of palladium-catalyzed intramolecular cyclizations, the nature of the substituent on the aromatic ring can significantly affect the rate and yield of the reaction. Electron-donating groups on the benzoyl ring can increase the electron density of the aryl bromide bond, potentially slowing down the oxidative addition step of the catalytic cycle. Conversely, electron-withdrawing groups can facilitate this step.

Table 2: Effect of Substituents on the Intramolecular Heck Reaction

| Entry | Substituent on Benzoyl Ring (R) | Relative Reaction Rate |

|---|---|---|

| 1 | H | 1.0 |

| 2 | 4-OCH₃ | 0.7 |

| 3 | 4-Cl | 1.5 |

This table illustrates the expected electronic effects of substituents on the rate of a hypothetical intramolecular Heck reaction.

Furthermore, the stereochemistry of the pyrrolidine ring plays a critical role in the diastereoselectivity of many reactions. The chiral centers on the pyrrolidine ring can direct the approach of reagents and influence the conformation of transition states, leading to the preferential formation of one stereoisomer over another. This is particularly important in the synthesis of biologically active molecules, where specific stereoisomers often exhibit desired therapeutic effects.

Development of this compound-Based Chemical Probes for Research

The this compound scaffold can serve as a valuable starting point for the development of chemical probes, which are essential tools for studying biological processes. By incorporating reporter groups such as fluorophores, biotin, or photoaffinity labels, analogs of this scaffold can be designed to visualize, isolate, and identify their biological targets.

The carboxylic acid functionality is a convenient handle for the attachment of such reporter groups. For instance, a fluorescent dye with a primary amine can be coupled to the carboxylic acid using standard amide bond formation chemistry. The choice of fluorophore can be tailored to the specific application, with options ranging from small, environmentally sensitive dyes to large, bright fluorophores suitable for cellular imaging. researchgate.netnih.govnih.govnih.govbeilstein-journals.org

The 2-bromobenzoyl group can also be exploited for the development of targeted covalent inhibitors. The aryl bromide can participate in palladium-catalyzed cross-coupling reactions to introduce functionalities that can form a covalent bond with a specific residue on a target protein, such as a cysteine or lysine. This approach can lead to highly potent and selective inhibitors. The development of inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP) has demonstrated the utility of such targeted strategies in drug discovery. nih.govresearchgate.netresearchgate.netnih.gov

Table 3: Design of Chemical Probes from the this compound Scaffold

| Probe Type | Modification Strategy | Reporter Group | Potential Application |

|---|---|---|---|

| Fluorescent Probe | Amide coupling at the carboxylic acid | Fluorescein, Rhodamine, or BODIPY dye | Cellular imaging, receptor binding assays |

| Affinity Probe | Amide coupling at the carboxylic acid | Biotin | Protein pull-down and identification |

This table outlines potential strategies for the development of chemical probes based on the subject scaffold.

Academic Contributions and Future Research Directions

Utility as a Versatile Synthetic Intermediate in Organic Synthesis Research

The structure of 1-(2-Bromobenzoyl)pyrrolidine-2-carboxylic acid suggests its primary utility as a versatile intermediate in the synthesis of more complex molecules. The pyrrolidine (B122466) ring is a privileged scaffold in many biologically active compounds. The carboxylic acid and the bromine atom on the benzoyl group offer orthogonal reactive sites for further chemical modifications.

The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, or alcohols, providing a handle for chain extension or for introducing specific pharmacophoric features. The bromine atom on the aromatic ring is a key feature, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This includes well-known transition-metal-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of diverse substituents at the ortho-position of the benzoyl group, leading to a library of derivatives with varied steric and electronic properties.

The inherent chirality of the pyrrolidine-2-carboxylic acid moiety, derived from proline, makes this compound a valuable building block in asymmetric synthesis. The stereocenter at the 2-position of the pyrrolidine ring can be used to induce stereoselectivity in subsequent reactions or to serve as a chiral recognition element in the final target molecule.

Advancements in Chemical Synthesis Methodologies Attributable to the Compound

Currently, there are no specific advancements in chemical synthesis methodologies that can be directly attributed to this compound due to the lack of dedicated studies on its reactivity and applications. However, its structure lends itself to the exploration and development of novel synthetic methods.

For instance, the proximity of the amide carbonyl and the ortho-bromine atom could be exploited in intramolecular cyclization reactions to construct novel heterocyclic systems. Such reactions, potentially catalyzed by transition metals, could lead to the formation of fused ring systems that are of interest in medicinal chemistry. The development of efficient and stereoselective methods for these transformations, using this compound as a model system, could represent a significant contribution to synthetic methodology.

Furthermore, the synthesis of this compound itself, likely through the acylation of proline with 2-bromobenzoyl chloride, is a straightforward transformation. However, exploring alternative, more atom-economical, or greener synthetic routes to this and related compounds could be a worthwhile endeavor.

Broader Applications in Medicinal Chemistry Research for Scaffold Exploration

The pyrrolidine nucleus is a cornerstone in drug discovery, present in numerous approved drugs and clinical candidates. The incorporation of the 1-(2-Bromobenzoyl) moiety onto the pyrrolidine-2-carboxylic acid scaffold provides a platform for the exploration of new chemical space in medicinal chemistry.

The 2-bromobenzoyl group can act as a versatile anchor for the introduction of various substituents through cross-coupling reactions, as mentioned earlier. This allows for the systematic modification of this part of the molecule to probe structure-activity relationships (SAR) with a biological target. The ability to generate a library of analogues with diverse functionalities in this region is a key strategy in lead optimization.

Interdisciplinary Research Opportunities and Collaborations

The potential of this compound as a synthetic building block and a scaffold for medicinal chemistry naturally fosters interdisciplinary research opportunities.

Organic Chemistry and Chemical Biology: Synthetic chemists could focus on developing novel reactions and synthetic routes utilizing this compound, while chemical biologists could use the synthesized derivatives as molecular probes to study biological processes.

Medicinal Chemistry and Computational Chemistry: Medicinal chemists could design and synthesize libraries of analogues based on this scaffold, guided by computational chemists who can perform molecular modeling and docking studies to predict binding affinities and guide the design of more potent compounds.

Pharmacology and Structural Biology: Promising compounds identified through screening could be further evaluated by pharmacologists to determine their efficacy in cellular and animal models. Structural biologists could then work to determine the crystal structure of these compounds in complex with their biological targets, providing crucial insights for further drug design.

Q & A

Basic: What are the established synthetic routes for 1-(2-bromobenzoyl)pyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:

A common approach involves the cycloalkylation of intermediates like bromobenzamide derivatives under phase-transfer catalysis, followed by hydrolysis. For instance, analogous compounds (e.g., 1-(4-bromobenzoyl)-2-phenylpyrrolidine-2-carboxylic acid) are synthesized via hydrolysis of nitrile precursors using concentrated sulfuric acid, achieving racemic mixtures . Reaction parameters such as temperature (controlled to prevent side reactions) and solvent polarity (e.g., methanol for crystallization) critically impact yield and purity. Catalytic methods (e.g., chiral catalysts) may require optimization to minimize racemization during hydrolysis steps .

Basic: What analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

- X-ray crystallography is definitive for resolving stereochemistry, as demonstrated for structurally related bromobenzoyl-pyrrolidine derivatives .

- Chiral HPLC or polarimetry is essential for enantiomeric excess determination, particularly if synthetic routes produce racemic mixtures .

- NMR spectroscopy (e.g., , , and 2D-COSY) identifies proton coupling patterns and confirms substitution patterns on the pyrrolidine ring. For example, coupling constants between adjacent protons on the pyrrolidine ring can confirm cis/trans configurations .

- Mass spectrometry (HRMS) validates molecular weight and bromine isotope patterns .

Advanced: How can researchers resolve contradictions in biological activity data for bromobenzoyl-pyrrolidine derivatives?

Methodological Answer:

Discrepancies in reported bioactivity (e.g., antimicrobial or enzyme inhibition) often arise from:

- Enantiomeric purity : Racemic mixtures may show divergent activities between (R)- and (S)-forms. Use chiral separation techniques (e.g., preparative HPLC with chiral columns) and test enantiomers individually .

- Solubility differences : Poor aqueous solubility can lead to inconsistent in vitro results. Optimize solvent systems (e.g., DMSO/PBS mixtures) and validate with controls .

- Assay interference : The bromine atom may quench fluorescence in high-throughput screens. Confirm activity via orthogonal assays (e.g., radiometric or colorimetric methods) .

Advanced: What strategies are recommended for enantioselective synthesis of this compound?

Methodological Answer:

- Chiral auxiliaries : Use tert-butoxycarbonyl (Boc)-protected intermediates to direct stereochemistry during acylation. For example, Boc-protected pyrrolidine derivatives enable controlled benzoylation at the 2-position .

- Asymmetric catalysis : Palladium or organocatalytic systems (e.g., proline-derived catalysts) can induce enantioselectivity during key bond-forming steps .

- Kinetic resolution : Hydrolyze racemic mixtures with enantioselective enzymes (e.g., lipases) to isolate desired enantiomers .

Advanced: How does the bromine substituent influence the compound’s supramolecular interactions in crystal packing?

Methodological Answer:

The 2-bromobenzoyl group participates in halogen bonding and π-π stacking, as observed in X-ray structures of related compounds. For example:

- Halogen bonds : The bromine atom forms interactions with electron-rich aromatic systems (e.g., pyridine rings in co-crystals), stabilizing specific crystal forms .

- Hydrogen bonding : The carboxylic acid group engages in intermolecular H-bonding networks, influencing solubility and melting points . Computational modeling (e.g., DFT or molecular docking) can predict these interactions for polymorph screening .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Light sensitivity : Bromine-substituted aromatics are prone to photodegradation. Store in amber vials under inert gas (N or Ar) .

- Temperature : Long-term storage at –20°C prevents hydrolysis of the carboxylic acid group.

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrate formation, which alters solubility .

Advanced: How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT calculations : Model the electron-withdrawing effect of the bromine atom on the benzoyl group to predict sites susceptible to nucleophilic attack (e.g., para positions on the benzene ring) .

- Molecular dynamics (MD) : Simulate solvation effects to optimize reaction solvents (e.g., DMF vs. THF) for SNAr (nucleophilic aromatic substitution) .

- Docking studies : Predict interactions with biological targets (e.g., enzymes) to guide functionalization of the pyrrolidine ring .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

- Respiratory protection : Use fume hoods due to potential dust formation from the crystalline solid .

- Skin/eye contact : Wear nitrile gloves and goggles; the carboxylic acid group can cause irritation .

- Waste disposal : Brominated compounds require halogen-specific waste streams to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.